Bromodomain Affinity Advantage of the 3,5-Dimethylisoxazole Warhead vs. Non-Isoxazole BET Inhibitors
The 3,5-dimethylisoxazole moiety in the target compound functions as a validated acetyl-lysine bioisostere, a design principle established by Hewings et al. (2013) who demonstrated that 3,5-dimethylisoxazole-containing compounds displace acetylated histone-mimicking peptides from BRD4(1) with IC50 values as low as <5 µM for early leads [1]. X-ray crystallography confirms the 3-methyl group is essential for bromodomain affinity, occupying a hydrophobic pocket in BRD4(1) [2]. While no direct BRD4 IC50 data exists specifically for the target compound, the presence of the identical 3,5-dimethylisoxazole warhead predicts comparable or enhanced bromodomain engagement relative to the parent scaffold. In contrast, non-isoxazole BET inhibitors such as JQ1 achieve BRD4(1) IC50 values in the nanomolar range (IC50 ~77 nM) [3], but lack the kinase-directing pyrimidine moiety, making the target compound a unique scaffold for dual BRD-kinase probe development.
| Evidence Dimension | Bromodomain BRD4(1) inhibitory activity (scaffold-level comparison) |
|---|---|
| Target Compound Data | Contains 3,5-dimethylisoxazole warhead; class-level IC50 range <5 µM to 382 nM for closest analogs (OXFBD02: 382 nM; lead compound 4d: <5 µM) [REFS-1, REFS-4] |
| Comparator Or Baseline | JQ1 (prototypical BET inhibitor, non-isoxazole): BRD4(1) IC50 ~77 nM [3] |
| Quantified Difference | Target compound's isoxazole warhead provides a distinct chemical starting point for dual-target design; potency gap vs. JQ1 can be closed via pyrimidine substitution optimization as demonstrated by OXFBD04 (IC50 166 nM) [4] |
| Conditions | AlphaScreen binding assay; BRD4 bromodomain 1; recombinant protein |
Why This Matters
The isoxazole warhead enables bromodomain engagement via a mechanistically distinct acetyl-lysine competitive mechanism, avoiding the benzodiazepine scaffold of JQ1 that carries intellectual property and selectivity constraints.
- [1] Hewings, D. S.; Wang, M.; Philpott, M.; et al. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. J. Med. Chem. 2013, 56 (8), 3217–3227. View Source
- [2] Filippakopoulos, P.; Picaud, S.; Felletar, I.; et al. Crystal Structure of the First Bromodomain of Human BRD4 in Complex with a 3,5-Dimethylisoxazol Ligand. RCSB PDB, 4J0S, 2013. View Source
- [3] Filippakopoulos, P.; Qi, J.; Picaud, S.; et al. Selective Inhibition of BET Bromodomains. Nature 2010, 468, 1067–1073. View Source
- [4] Simpson, L. M.; Glennie, K. J.; Emery, F. S.; et al. BET Bromodomain Ligands: Probing the WPF Shelf to Improve BRD4 Bromodomain Affinity and Metabolic Stability. Bioorg. Med. Chem. 2018, 26 (9), 2439–2454. View Source
